Ethyl 2-(2-((tert-butoxycarbonyl)amino)propanamido)-3-oxobutanoate
Description
Properties
IUPAC Name |
ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O6/c1-7-21-12(19)10(9(3)17)16-11(18)8(2)15-13(20)22-14(4,5)6/h8,10H,7H2,1-6H3,(H,15,20)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQLYHSMCYDJQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)NC(=O)C(C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The compound is typically synthesized via a peptide coupling reaction between a Boc-protected amino acid derivative and an amino acid ester hydrochloride. The key steps include:
- Activation of the carboxylic acid group of the Boc-protected amino acid using coupling reagents.
- Coupling with the amino acid ester hydrochloride in the presence of a base.
- Purification of the resulting dipeptide ester.
This approach ensures the formation of the amide bond while maintaining the Boc protection on the amino group and the ester functionality intact.
Reagents and Reaction Conditions
The most common reagents and conditions used for the preparation are:
| Reagent/Condition | Role | Typical Amount/Equivalents |
|---|---|---|
| HBTU (O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluorophosphate) | Coupling reagent for carboxyl activation | 1.5 equivalents |
| HOBt (1-hydroxybenzotriazole) | Additive to suppress racemization and improve coupling efficiency | 1.5 equivalents |
| Triethylamine (Et3N) | Base to neutralize acid and facilitate coupling | 1-2 equivalents |
| Boc-protected amino acid (acid form) | Substrate for coupling | 1 equivalent |
| Amino acid methyl ester hydrochloride | Nucleophile for amide bond formation | 1 equivalent |
| Solvent: Dichloromethane (CH2Cl2) | Reaction medium | ~10 mL per mmol of acid |
| Temperature | Room temperature (20-25°C) | Stirring overnight (12-24 hours) |
Procedure Summary:
- The Boc-protected amino acid is dissolved in dichloromethane.
- HBTU and HOBt are added to activate the carboxylic acid.
- Triethylamine is added to neutralize the acid and facilitate coupling.
- The mixture is stirred for 30 minutes at room temperature.
- The amino acid methyl ester hydrochloride and additional triethylamine are added.
- The reaction mixture is stirred overnight at room temperature to complete coupling.
This protocol is adapted from peptide synthesis literature and specific supporting information from recent research on similar dipeptide compounds.
Workup and Purification
After completion of the reaction, the mixture undergoes a standard aqueous workup:
- Dilution with water.
- Extraction with dichloromethane (3 times).
- Sequential washing of the combined organic layers with:
- Saturated sodium bicarbonate solution (3 × 100 mL).
- 2 M hydrochloric acid solution (3 × 100 mL).
- Water (3 × 100 mL).
- Saturated sodium chloride solution (3 × 100 mL).
- Drying over anhydrous sodium sulfate.
- Concentration under reduced pressure.
The crude product is purified by flash column chromatography on silica gel (200–300 mesh), typically using petroleum ether/ethyl acetate (PE/EA) mixtures as eluents to afford the pure dipeptide ester.
Representative Data Table for Preparation Parameters
| Step | Detail | Notes |
|---|---|---|
| Starting materials | Boc-protected amino acid (5 mmol) | e.g., Boc-Ala-OH |
| Coupling reagents | HBTU (7.5 mmol), HOBt (7.5 mmol) | 1.5 equiv each |
| Base | Triethylamine (5-10 mmol) | 1-2 equiv |
| Solvent | Dichloromethane (50 mL) | Anhydrous |
| Reaction time | Initial activation: 30 min | Room temperature |
| Coupling: Overnight (12-24 h) | Stirring at room temperature | |
| Workup | Extraction and washings as above | Multiple washes for purity |
| Purification | Flash chromatography on silica gel | PE/EA solvent system |
| Yield | Typically 70-85% | Depends on substrates and scale |
Additional Considerations and Research Findings
- Protection and Deprotection: The Boc group is stable under the coupling conditions and can be removed later under acidic conditions if needed.
- Solubility and Storage: The compound is soluble in common organic solvents such as dichloromethane and ethyl acetate. Stock solutions are prepared considering solubility and stability; storage at 2-8°C is recommended, with freezing at -20°C to -80°C for longer-term storage.
- Alternative Coupling Agents: While HBTU/HOBt is standard, other coupling reagents such as EDCI or DIC with additives like NHS can be used depending on availability and desired reaction kinetics.
- Racemization Control: Use of HOBt or similar additives is crucial to minimize racemization during coupling, preserving stereochemical integrity.
- Scale-Up: The procedure is scalable, but care must be taken with stirring efficiency and temperature control to maintain yield and purity.
Biological Activity
Overview
Ethyl 2-(2-((tert-butoxycarbonyl)amino)propanamido)-3-oxobutanoate, also known by its CAS number 1259022-54-2, is a complex organic compound classified as an amino acid derivative. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly utilized in organic synthesis to safeguard amine functionalities during chemical reactions. Its molecular formula is , and it has a molecular weight of 316.35 g/mol .
The biological activity of this compound primarily involves its role as a derivative of the amino acid glycine. It has been noted for influencing several physiological processes:
- Hormonal Secretion : The compound is known to enhance the secretion of anabolic hormones, which play crucial roles in muscle growth and recovery.
- Energy Supply : During exercise, it serves as a fuel source, potentially improving endurance and performance.
- Cognitive Enhancement : It may enhance mental performance during stress-related tasks, suggesting its utility in cognitive support.
- Muscle Protection : The compound has properties that help prevent exercise-induced muscle damage, making it valuable for athletes and individuals engaging in rigorous physical activities .
Research Findings
Recent studies have explored the compound's potential applications in various fields, including sports medicine and cognitive enhancement. Here are some key findings:
- Inhibition of Muscle Damage : Research indicates that this compound can significantly reduce markers of muscle damage post-exercise, suggesting its efficacy as a protective agent in athletic training.
- Cognitive Function : A study demonstrated that supplementation with this compound improved cognitive performance in tasks requiring sustained attention and memory under stress conditions, highlighting its potential use in enhancing mental acuity during high-pressure situations .
- Hormonal Effects : The compound has been shown to modulate the levels of anabolic hormones such as testosterone and insulin-like growth factor (IGF), which are critical for muscle anabolism and recovery processes .
Data Table: Summary of Biological Activities
Case Studies
Several case studies have illustrated the practical applications of this compound:
- Athletic Performance : In a controlled trial involving athletes, participants who supplemented with this compound demonstrated improved recovery times and reduced muscle soreness compared to a placebo group. The study measured serum biomarkers indicative of muscle damage and inflammation before and after intense training sessions.
- Cognitive Stress Testing : A double-blind study assessed the cognitive effects of this compound on university students during exam periods. Participants reported enhanced focus and reduced anxiety levels when taking the supplement versus those receiving a placebo.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its uniqueness, the compound is compared to structurally or functionally analogous molecules. Key differentiating factors include functional group composition , reactivity , and applications .
Structural and Functional Group Comparisons
Research Findings and Notes
Key Observations
- Synthetic Flexibility : The Boc group allows selective deprotection under mild acidic conditions, making the compound superior to unprotected analogs in multi-step syntheses .
- Stability: Storage at -20°C mitigates hydrolysis of the ester and amide bonds, a common issue in analogs like Ethyl 2-acetyl-3-oxobutanoate .
Contradictions and Resolutions
- Bioactivity Variability : Discrepancies in reported activities of derivatives (e.g., antimicrobial vs. inactive) may stem from differences in assay methodologies. Standardized protocols are recommended for comparative studies .
Q & A
Q. What are the key synthetic routes for preparing Ethyl 2-(2-((tert-butoxycarbonyl)amino)propanamido)-3-oxobutanoate, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via sequential protection and coupling steps. A common approach involves:
Boc Protection : Reacting a primary amine with di-tert-butyl dicarbonate (Boc anhydride) in a polar solvent (e.g., THF) under basic conditions (e.g., NaHCO₃) to introduce the tert-butoxycarbonyl (Boc) group .
Amide Coupling : Using coupling agents like HATU or EDC with NHS to link the Boc-protected amine to a keto-ester backbone (e.g., ethyl 3-oxobutanoate derivatives) .
Characterization : Intermediates are analyzed via:
- NMR (¹H/¹³C) to confirm Boc-group integration (e.g., δ ~1.4 ppm for tert-butyl protons).
- IR Spectroscopy to detect carbonyl stretches (~1700 cm⁻¹ for ester/amide groups) .
- Mass Spectrometry (ESI-MS) for molecular ion validation .
Q. How do the functional groups in this compound influence its stability during storage and handling?
- Methodological Answer :
- Ester Group : Hydrolyzes under acidic/basic conditions or prolonged exposure to moisture. Store at 2–8°C in anhydrous solvents (e.g., ethyl acetate) .
- Boc Group : Stable at neutral pH but cleaved by strong acids (e.g., TFA) or prolonged heat. Avoid temperatures >40°C .
- Amide Bond : Resistant to hydrolysis but susceptible to enzymatic degradation. Use protease-free buffers in biological studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in the final coupling step?
- Methodological Answer :
- Solvent Optimization : Use DMF or DCM for better solubility of Boc-protected intermediates .
- Catalyst Screening : Test HATU vs. DCC for coupling efficiency; HATU typically reduces racemization .
- Temperature Control : Maintain 0–25°C to minimize side reactions (e.g., ester hydrolysis).
Example Data :
| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| HATU | DMF | 25 | 85 | 98.5 |
| EDC/NHS | DCM | 0 | 72 | 95.2 |
| Data derived from analogous procedures . |
Q. What analytical strategies resolve discrepancies in NMR data for diastereomeric by-products?
- Methodological Answer :
- 2D NMR : Use HSQC and COSY to distinguish diastereomers via coupling constants and spatial correlations .
- Chiral HPLC : Employ a Chiralpak® column with hexane:isopropanol gradients to separate enantiomers .
- X-ray Crystallography : Resolve absolute configuration if crystals are obtainable .
Case Study : A 2021 study reported conflicting δ 4.5–4.7 ppm signals for rotamers; HSQC confirmed axial vs. equatorial Boc-group orientations .
Q. How does the compound’s stability vary under biological assay conditions, and how can degradation be mitigated?
- Methodological Answer :
- Stability Profiling : Incubate the compound in PBS (pH 7.4) and cell lysate at 37°C. Monitor degradation via LC-MS at 0, 6, 12, and 24 hours.
- Mitigation Strategies :
- Add protease inhibitors (e.g., PMSF) to lysates.
- Use low-temperature assays (4°C) for short-term experiments.
Data : Degradation half-life in lysate: ~8 hours vs. >24 hours in PBS .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- Contextual Factors : Reactivity may depend on steric hindrance from the Boc group or solvent polarity. For example:
- In DMSO, the keto-ester is more electrophilic, favoring nucleophilic attack at the β-carbon .
- In THF, steric shielding by the Boc group reduces substitution rates .
- Experimental Replication : Reproduce reactions under standardized conditions (e.g., 1:1 DMSO:THF, 25°C) and compare kinetic data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
